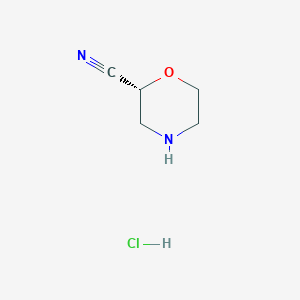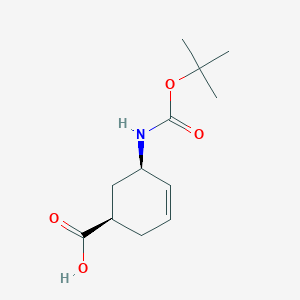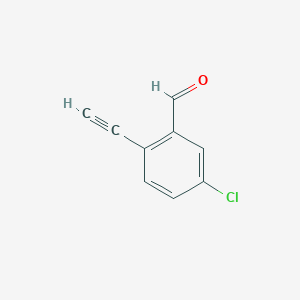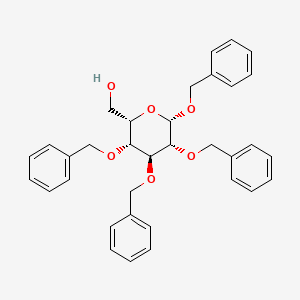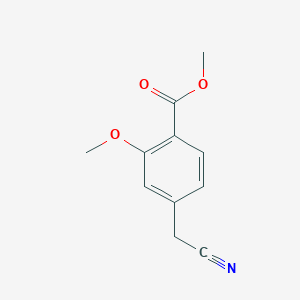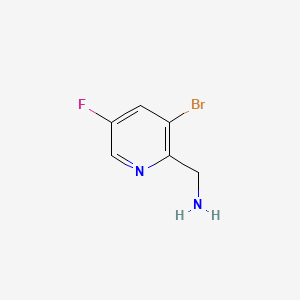
(3-Bromo-5-fluoropyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-fluoropyridin-2-yl)methanamine: is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 2-fluoropyridine to introduce the bromine atom at the 3-position. This is followed by a nucleophilic substitution reaction with methanamine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-fluoropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as (3-amino-5-fluoropyridin-2-yl)methanamine or (3-thio-5-fluoropyridin-2-yl)methanamine can be formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated derivatives like (5-fluoropyridin-2-yl)methanamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Bromo-5-fluoropyridin-2-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new ligands for catalysis and coordination chemistry .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in the treatment of diseases such as cancer and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising lead compound .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it valuable for various applications .
Mécanisme D'action
The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanamine group allows for the formation of hydrogen bonds, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-3-fluoropyridin-2-yl)methanamine
- (5-Bromo-2-fluoropyridin-3-yl)methanamine
- (3-Bromo-2-fluoropyridin-5-yl)methanamine
Uniqueness
Compared to similar compounds, (3-Bromo-5-fluoropyridin-2-yl)methanamine exhibits unique reactivity due to the specific positioning of the bromine and fluorine atoms.
Propriétés
IUPAC Name |
(3-bromo-5-fluoropyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNCJWMPFDOYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
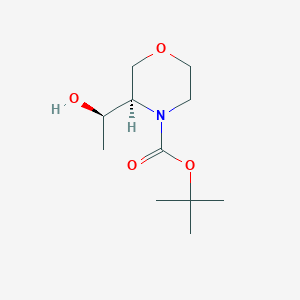
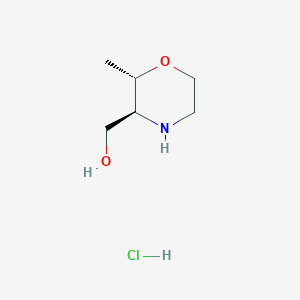
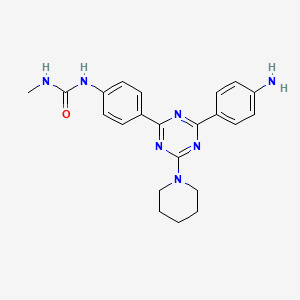
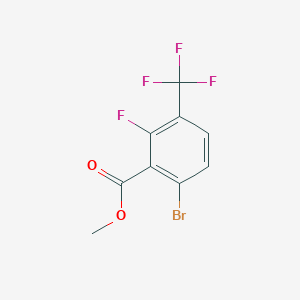
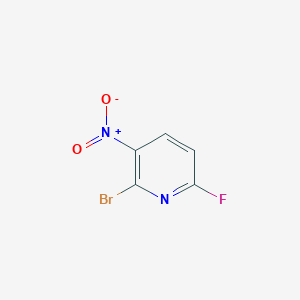
![2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8099974.png)
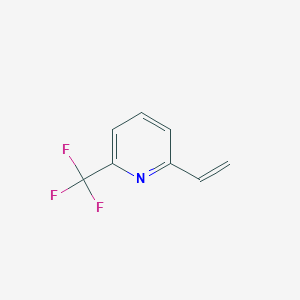
![2-Benzyl-5-(4-methoxybenzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B8099981.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B8100001.png)
